2-[1-(Piperidin-3-ylmethyl)triazol-4-yl]ethanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is often catalyzed by copper (CuAAC), which allows for the regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles under mild conditions with high yields .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Piperidin-3-ylmethyl)triazol-4-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the substituent introduced.
Scientific Research Applications
2-[1-(Piperidin-3-ylmethyl)triazol-4-yl]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[1-(Piperidin-3-ylmethyl)triazol-4-yl]ethanol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and engage in π-π interactions with biomolecular targets, enhancing its binding affinity. This compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar chemical properties.
Piperidine derivatives: Compounds containing the piperidine ring, which are widely used in medicinal chemistry.
Uniqueness
2-[1-(Piperidin-3-ylmethyl)triazol-4-yl]ethanol is unique due to the combination of the piperidine and triazole rings, which imparts distinct chemical and biological properties. This dual functionality enhances its versatility in various applications, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C10H18N4O |
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Molecular Weight |
210.28 g/mol |
IUPAC Name |
2-[1-(piperidin-3-ylmethyl)triazol-4-yl]ethanol |
InChI |
InChI=1S/C10H18N4O/c15-5-3-10-8-14(13-12-10)7-9-2-1-4-11-6-9/h8-9,11,15H,1-7H2 |
InChI Key |
WKAHLPPNWUKWTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CN2C=C(N=N2)CCO |
Origin of Product |
United States |
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